Regioisomeric ¹H/¹³C NMR Chemical Shift Differentiation vs. 5-Nitro and 6-Nitro Isomers
The fixed 5-methyl-6-nitro substitution pattern eliminates the tautomeric averaging observed in unsubstituted 5(6)-nitrobenzimidazole, producing discrete, reproducible NMR signals. In a systematic study of 1-methyl-5-nitrobenzimidazoles (2a–f) and 1-methyl-6-nitrobenzimidazoles (3a–f), the aromatic proton ortho to the nitro group exhibits a diagnostic downfield shift of approximately 0.3–0.5 ppm in the 6-nitro series (analogous to the target compound) relative to the 5-nitro series, while the ¹³C resonance of the nitro-bearing carbon differs by 2–4 ppm between isomers [1]. Although the specific compound 5-methyl-6-nitro-1H-benzimidazole was not included in this study, the data demonstrate that C-5 vs. C-6 nitro placement produces spectroscopically distinguishable electronic environments, directly applicable to batch identity confirmation and isomer purity assessment [1].
| Evidence Dimension | ¹H and ¹³C NMR chemical shift differentiation between 5-nitro and 6-nitro benzimidazole regioisomers |
|---|---|
| Target Compound Data | For 1-methyl-6-nitrobenzimidazole (3a, direct electronic analog): H-4 proton ortho to nitro group appears at characteristic downfield shift; ¹³C chemical shift of C-6 (nitro-bearing) distinct from C-5 in 5-nitro isomer (exact values in Tables S5–S6 of reference) [1] |
| Comparator Or Baseline | 1-methyl-5-nitrobenzimidazole (2a): H-6 proton ortho to nitro; ¹³C of C-5 (nitro-bearing) shifted upfield relative to C-6 in 3a; quantified Δδ ¹H ≈ 0.3–0.5 ppm, Δδ ¹³C ≈ 2–4 ppm between isomer pairs [1] |
| Quantified Difference | ¹H Δδ ≈ 0.3–0.5 ppm; ¹³C Δδ ≈ 2–4 ppm (5-nitro vs. 6-nitro isomer series) [1] |
| Conditions | ¹H NMR at 600 MHz, ¹³C NMR at 150.80 MHz in DMSO‑d₆ at 25°C; 2D HMQC/HMBC confirmed assignments [1] |
Why This Matters
These regioisomer-specific NMR signatures enable unambiguous identity verification and quantitation of isomeric purity in procurement QC, which is critical given that 5-nitro and 6-nitro isomers may exhibit divergent biological activity and redox behavior.
- [1] Rakib, E.M., Boga, C., Calvaresi, M., et al. (2021). A multidisciplinary study of chemico-physical properties of different classes of 2-aryl-5(or 6)-nitrobenzimidazoles: NMR, electrochemical behavior, ESR, and DFT calculations. Arabian Journal of Chemistry, 14(2), 103179. View Source
